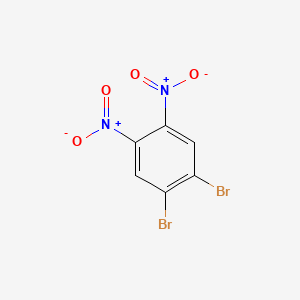

1,2-Dibromo-4,5-dinitrobenzene

描述

Contextual Significance of Halogenated Nitroaromatic Compounds in Chemical Research

Halogenated nitroaromatic compounds (HNCs) are a class of chemicals that have found extensive use as crucial intermediates in the synthesis of a wide array of industrial products, including dyes, polymers, pesticides, and explosives. mdpi.comnih.gov Their chemical structure, characterized by the presence of both electron-withdrawing nitro groups and halogen substituents on an aromatic ring, imparts unique reactivity that is highly valued in synthetic chemistry. Beyond industrial applications, these compounds are significant in biomedical research. For instance, certain radiohalogenated nitroaromatics are developed as molecular imaging probes for hypoxia in solid tumors, a condition linked to cancer progression and resistance to therapy. nih.gov The very properties that make HNCs useful also lead to their persistence as environmental pollutants, prompting research into their mycodegradation and other bioremediation strategies. mdpi.com

Overview of Electron-Deficient Aromatic Systems as Synthetic Intermediates

Aromatic systems, such as the benzene (B151609) ring in 1,2-dibromo-4,5-dinitrobenzene, become 'electron-deficient' when substituted with powerful electron-withdrawing groups like nitro (–NO₂) groups. This deficiency profoundly alters the ring's chemical behavior. While electron-rich aromatic rings typically undergo electrophilic substitution, electron-deficient systems become susceptible to nucleophilic aromatic substitution (SNAr). brainly.commdpi.com This reactivity makes them pivotal synthetic intermediates. nih.govresearchgate.net Nucleophiles can attack the ring and displace a leaving group (such as a halogen), enabling the construction of highly functionalized molecules. This characteristic is harnessed to create complex structures, including n-type semiconducting materials and other advanced materials where specific electronic properties are desired. chinesechemsoc.org

Current Research Trajectories and Academic Relevance of this compound

This compound continues to be a relevant and frequently utilized compound in academic and industrial research. Its primary role is that of a versatile starting material or key intermediate. Current research demonstrates its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex biaryl structures. grafiati.comrsc.org It is a precursor in the multi-step synthesis of novel ligands for sophisticated metal complexes, including those of platinum, which have applications in materials science. rsc.org Furthermore, it serves as the foundational molecule for creating advanced heterocyclic systems, such as phenanthroline-appended phthalocyanines, which are investigated for their unique electronic and photophysical properties. researchgate.net

Structure

3D Structure

属性

分子式 |

C6H2Br2N2O4 |

|---|---|

分子量 |

325.9 g/mol |

IUPAC 名称 |

1,2-dibromo-4,5-dinitrobenzene |

InChI |

InChI=1S/C6H2Br2N2O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H |

InChI 键 |

DOPFANUPBFALEA-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1Br)Br)[N+](=O)[O-])[N+](=O)[O-] |

规范 SMILES |

C1=C(C(=CC(=C1Br)Br)[N+](=O)[O-])[N+](=O)[O-] |

产品来源 |

United States |

Chemical and Physical Properties of 1,2 Dibromo 4,5 Dinitrobenzene

Tabulated Basic Properties

The fundamental identifiers and properties of 1,2-dibromo-4,5-dinitrobenzene are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| Synonym(s) | 1,2-Dinitro-4,5-dibromobenzene | lookchem.comchemsrc.com |

| CAS Number | 54558-18-8 | lookchem.comchemsrc.comchemicalbook.com |

| Molecular Formula | C₆H₂Br₂N₂O₄ | nih.govlookchem.comchemsrc.com |

| Molecular Weight | 325.90 g/mol | lookchem.comchemsrc.comchemicalbook.com |

Physical Characteristics

This compound is a solid at room temperature. Its key physical properties are listed below.

| Property | Value | Source(s) |

| Melting Point | 160-161 °C | lookchem.com |

| Boiling Point | 388.6 ± 37.0 °C (Predicted) | lookchem.com |

| Density | 2.240 ± 0.06 g/cm³ (Predicted) | lookchem.com |

| Solubility | Generally insoluble in water, soluble in many organic solvents. |

Spectral Data

The structural confirmation and purity assessment of this compound are routinely performed using modern spectroscopic techniques. While specific spectra are not detailed here, its characterization relies on:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the arrangement of protons and carbon atoms in the molecule.

Infrared (IR) Spectroscopy: This technique identifies the characteristic vibrational frequencies of its functional groups, notably the strong absorptions corresponding to the nitro groups (N-O stretching) and C-Br bonds.

Mass Spectrometry (MS): MS is used to determine the precise molecular weight and isotopic pattern, which is distinctive due to the presence of two bromine atoms. Analytical data, including NMR, HPLC, and LC-MS, are available for this compound from commercial suppliers and in scientific literature. ambeed.com

Synthesis and Manufacturing Processes

Established Laboratory-Scale Synthesis Methods

The laboratory preparation of 1,2-dibromo-4,5-dinitrobenzene can be achieved through a few reliable routes, most commonly involving the nitration of a dibrominated precursor.

The primary starting materials for the synthesis include:

1,2-Dibromobenzene: This is a common precursor which undergoes nitration. lookchem.com

1,2-Dinitrobenzene (B166439): An alternative route involves the direct bromination of this compound. rsc.orglookchem.com

The specific conditions depend on the chosen precursor:

Nitration of 1,2-dibromobenzene: This reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene (B151609) ring. The reaction is exothermic and requires careful temperature control.

Bromination of 1,2-dinitrobenzene: This synthesis involves treating 1,2-dinitrobenzene with bromine (Br₂) in concentrated sulfuric acid. A catalyst, such as silver sulfate (B86663) (Ag₂SO₄), is used, and the reaction mixture is heated to high temperatures (e.g., 155 °C) to facilitate the substitution. rsc.orglookchem.com

Industrial-Scale Production Methodologies (Conceptual Overview)

While detailed industrial processes are proprietary, scaling up the laboratory synthesis involves addressing key chemical engineering challenges. The nitration route is often preferred. An industrial process would focus on:

Reaction Control: Utilizing jacketed reactors for precise temperature management to prevent runaway reactions and the formation of over-nitrated byproducts.

Reagent Handling: Implementing automated, contained systems for the safe addition of corrosive and hazardous acids.

Work-up and Isolation: Designing efficient processes for quenching the reaction mixture, filtering the crude product, and washing it to remove acidic impurities. The compound is reported to have achieved commercial mass production, indicating that these challenges have been successfully addressed. lookchem.com

Purification and Isolation Techniques

After the initial synthesis and isolation, this compound is purified to meet the high-purity requirements for subsequent reactions. Common methods include:

Recrystallization: This is a standard technique where the crude product is dissolved in a hot solvent (such as methanol (B129727) or an ethanol/acetone mixture) and allowed to cool, causing the pure compound to crystallize out, leaving impurities in the solution.

Column Chromatography: For achieving very high purity, the compound can be purified using silica (B1680970) gel column chromatography, eluting with a solvent system like ethyl acetate (B1210297) in hexane. rsc.org

Chemical Reactivity and Transformation

Nucleophilic Aromatic Substitution (SNAr) Reactions

The two strongly electron-withdrawing nitro groups significantly activate the aromatic ring of 1,2-dibromo-4,5-dinitrobenzene towards nucleophilic attack. In these reactions, the bromine atoms serve as excellent leaving groups. This high reactivity allows for substitution reactions with a variety of nucleophiles, such as amines and azides, under relatively mild conditions. brainly.comrsc.orgresearchgate.net This SNAr reactivity is a cornerstone of the compound's utility in organic synthesis.

Reduction of Nitro Groups to Amino Groups

A fundamental transformation of this compound is the reduction of its two nitro groups to amino (–NH₂) groups. This is typically accomplished using reducing agents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation with hydrogen gas (H₂) over a palladium (Pd) catalyst. The resulting product, 4,5-dibromo-1,2-phenylenediamine, is a valuable bifunctional intermediate. lookchem.com

Utility in Cross-Coupling Reactions

The presence of two bromine atoms makes this compound an ideal substrate for metal-catalyzed cross-coupling reactions. It readily participates in Suzuki-Miyaura coupling reactions, where it is reacted with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds. grafiati.comrsc.org This strategy is employed to construct larger, more complex molecular architectures by attaching various aryl or alkyl groups to the benzene (B151609) core.

Role in the Synthesis of Heterocyclic Compounds

This compound is a key precursor for a variety of heterocyclic compounds, primarily through the intermediacy of its reduced diamino derivative. 4,5-Dibromo-1,2-phenylenediamine can undergo condensation reactions with 1,2-dicarbonyl compounds (like glyoxal) to form quinoxaline (B1680401) rings. nih.gov This diamine is also a starting point for synthesizing other fused heterocyclic systems, such as benzimidazoles and 2,1,3-benzothiadiazoles, which are scaffolds of interest in medicinal chemistry and materials science. nih.gov

Applications in Organic Synthesis

Building Block for Complex Polycyclic and Heterocyclic Molecules

The compound serves as a foundational building block for the synthesis of intricate molecular structures. Its defined substitution pattern and predictable reactivity allow for the regioselective introduction of new functional groups. It has been used as the starting point for the multi-step synthesis of complex systems like phenanthroline-appended phthalocyanines and other polycyclic aromatic structures. grafiati.comresearchgate.net

Precursor for Photosensitive Materials and Advanced Polymers

Derivatives of 1,2-dibromo-4,5-dinitrobenzene are utilized in the development of advanced materials. Through cross-coupling reactions, it can be incorporated into larger conjugated systems that are investigated for use in Organic Light-Emitting Diodes (OLEDs). The general class of halogenated nitroaromatics serves as a precursor base for various specialized polymers. mdpi.com

Application in the Synthesis of Novel Ligands for Catalysis

The compound is instrumental in the synthesis of specialized ligands designed to coordinate with metal centers for catalysis or to create functional metal complexes. It has been used to prepare a substituted dioxime ligand which was then complexed with platinum(II). rsc.org Furthermore, the diamino derivative of the compound is a key component in synthesizing series of halogenated heterocyclic ligands designed to interact with biological targets like protein kinases. nih.gov

Table of Compounds

常见问题

Q. What are the recommended synthetic routes for 1,2-Dibromo-4,5-dinitrobenzene?

Methodological Answer: Synthesis typically involves sequential halogenation and nitration of benzene derivatives. A plausible route includes:

Dibromination : Start with 1,2-difluorobenzene, substituting fluorine with bromine via electrophilic aromatic substitution (EAS) using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃).

Nitration : Introduce nitro groups at positions 4 and 5 using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C to prevent over-nitration).

Purification : Recrystallization from ethanol or dichloromethane/hexane mixtures yields pure crystals.

Characterization via melting point analysis, NMR (e.g., absence of fluorine signals), and mass spectrometry (m/z ~329.89) confirms structural integrity .

Q. How can spectroscopic data validate the structure of this compound?

Methodological Answer: Key spectroscopic benchmarks include:

- ¹H NMR : Aromatic protons (if present) appear as singlets due to symmetry. For derivatives with substituents, splitting patterns reflect adjacent bromine/nitro groups.

- IR Spectroscopy : Strong NO₂ asymmetric/symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹. C-Br stretches appear at 500–600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 329.89 (C₆H₂Br₂N₂O₄), with fragmentation patterns showing Br and NO₂ loss.

Cross-referencing with databases like NIST ensures consistency with reported data .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (N₂/Ar) at ambient temperature to prevent decomposition. Avoid exposure to light or moisture .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to mitigate inhalation risks.

- Decontamination : Neutralize spills with activated charcoal or vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How do halogen bonding and nitro group interactions influence crystal packing?

Methodological Answer: X-ray crystallography reveals that Br···O (nitro) and Br···Br interactions dominate packing. For example:

- Br···O Distances : Typically 3.2–3.5 Å, shorter than van der Waals radii (3.6 Å), indicating weak covalent character.

- Crystal Symmetry : Orthorhombic or monoclinic systems with π-π stacking (3.5–4.0 Å interplanar distances).

Use SHELXTL or PLATON for structure refinement and Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How can researchers resolve contradictions in spectroscopic data interpretation?

Methodological Answer:

- Cross-Validation : Compare experimental IR/NMR with computational predictions (DFT/B3LYP/6-31G*). For example, DFT-calculated NO₂ stretching frequencies often deviate by <2% from experimental values .

- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments in crowded spectral regions.

- Crystallographic Validation : Resolve ambiguities (e.g., positional isomerism) via single-crystal XRD .

Q. What computational strategies predict nitro group reactivity in electrophilic substitution?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites. Nitro groups are meta-directing due to electron-withdrawing effects.

- Reactivity Indices : Use Fukui functions (f⁻) to quantify nucleophilic attack susceptibility.

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) to validate computational models .

Q. How can thermal stability and decomposition pathways be analyzed?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure weight loss at 200–300°C to assess decomposition onset.

- DSC : Identify exothermic/endothermic events (e.g., melting, sublimation).

- GC-MS : Detect volatile decomposition products (e.g., NO₂, Br₂).

Reported decomposition intermediates include brominated phenols and nitroso derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。